molecular formula C8H19NO2 B1294430 2,2-Diethoxy-N,N-dimethylethanamine CAS No. 3616-56-6

2,2-Diethoxy-N,N-dimethylethanamine

Cat. No. B1294430
CAS RN: 3616-56-6
M. Wt: 161.24 g/mol
InChI Key: SSFAUOAQOOISRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of aminoalcohols as initiators in the ring-opening polymerization of aziridines, as described in the first paper. Specifically, 2-(methylamino)ethanol and diethanolamine are used without the need for protecting the hydroxyl groups, which suggests that similar aminoalcohols like 2,2-Diethoxy-N,N-dimethylethanamine could potentially be used in similar polymerization reactions . The fourth paper describes the synthesis of 4-(2-dimethylamino)-ethoxy benzylamine, starting from N,N-dimethylethanolamine, which is structurally similar to 2,2-Diethoxy-N,N-dimethylethanamine. This synthesis involves chloridation, etherification, oximation, and hydrogenation, indicating that a compound like 2,2-Diethoxy-N,N-dimethylethanamine could be synthesized through similar methods .

Molecular Structure Analysis

The molecular structure of 2,2-Diethoxy-N,N-dimethylethanamine can be inferred to some extent from the related compounds discussed in the papers. The presence of dimethylamino groups and ethoxy groups suggests that the compound would have both polar and nonpolar characteristics, which could affect its solubility and interaction with other molecules. The structure of the compound would likely influence its reactivity in chemical reactions, such as the organocatalyzed ring-opening polymerization mentioned in the first paper .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2,2-Diethoxy-N,N-dimethylethanamine, but they do provide information on similar compounds. For instance, the first paper shows that aminoalcohols can initiate polymerization reactions without the need for protecting groups . This suggests that 2,2-Diethoxy-N,N-dimethylethanamine could potentially participate in similar reactions due to its amino and ethoxy functional groups. The third paper discusses the treatment of N,N'-dimethoxy-N,N'-dimethylethanediamide with Grignard reagents to yield α-oxo-N-methoxy-N-methylamides, indicating that 2,2-Diethoxy-N,N-dimethylethanamine might also undergo reactions with Grignard reagents .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,2-Diethoxy-N,N-dimethylethanamine are not directly reported in the papers, we can hypothesize based on the properties of similar compounds. The presence of ethoxy groups would likely make the compound somewhat hydrophobic, while the dimethylamino group could confer basicity and nucleophilicity. The compound's solubility in organic solvents might be high due to the ethoxy groups, and it could have a relatively low boiling point due to the presence of ether and amine functionalities. The synthesis methods described in the papers suggest that the compound could be synthesized with high purity and yield under the right conditions .

Scientific Research Applications

1. Functionalization of Boron Nitride Nanotubes

2,2-Diethoxy-N,N-dimethylethanamine (MDE) has been used in the functionalization of boron nitride nanotubes (BNNTs). This process involves the interaction between MDE and BNNTs, leading to a decrease in the band gap of BNNTs. This modification has implications for the electronic properties of BNNTs, potentially enhancing their application in nanotechnology and materials science (Roohi et al., 2015).

2. N-Demethylation and Cyclometalation Reactions

The compound plays a role in mechanistic studies involving N-demethylation and cyclometalation reactions. These processes are crucial in the synthesis of complex molecules and have implications in the field of organic chemistry and material science (Yap et al., 2014).

3. Copper-Catalyzed Amination Reactions

It is used as a solvent and ligand in copper-catalyzed amination reactions. These reactions are important in the synthesis of aminothiophenes, which are key intermediates in the production of electronic and optoelectronic materials (Lu & Twieg, 2005).

4. Gas-Phase Elimination Kinetics

Studies on the gas-phase elimination kinetics of 2,2-diethoxy-N,N-dimethylethanamine provide insights into the behavior of this compound under high-temperature conditions. This research is significant in understanding the thermal stability and decomposition mechanisms of similar compounds (Mora et al., 2008).

5. Ignition Delay in Propulsion Systems

The compound is studied for its potential to reduce ignition delay in propulsion systems, specifically when mixed with dinitrogen tetroxide. This research is pivotal in the development of more efficient and safer rocket fuels (Zhao et al., 2022).

Safety And Hazards

The compound is highly flammable and may cause irritation or burns . The safety information includes hazard statements H226, H315, H319 .

Future Directions

As a critical intermediate in the synthesis of various compounds, 2,2-Diethoxy-N,N-dimethylethanamine has potential applications in the development of new synthetic methods and pharmaceuticals .

properties

IUPAC Name

2,2-diethoxy-N,N-dimethylethanamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-5-10-8(11-6-2)7-9(3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFAUOAQOOISRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80189726
Record name (2,2-Diethoxyethyl)dimethylamine
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name (2,2-Diethoxyethyl)dimethylamine
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Product Name

2,2-Diethoxy-N,N-dimethylethanamine

CAS RN

3616-56-6
Record name 2,2-Diethoxy-N,N-dimethylethanamine
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Record name (2,2-Diethoxyethyl)dimethylamine
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Record name (2,2-diethoxyethyl)dimethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Elsocht, P Giron, EJ De Grève… - … TREATMENT OF NON …, 2022 - researchportal.vub.be
Herein, we describe the design and synthesis of dual EGFR-USP13 inhibitors based on the molecular structure of Afatinib and the previously described SAR data of Spautin-1 (Chapter …
Number of citations: 5 researchportal.vub.be
T Thiemann - Mini-Reviews in Organic Chemistry, 2018 - ingentaconnect.com
Wittig- and Horner-Wadsworth-Emmons (HWE) olefination remains a series of powerful reactions in the tool kit of organic synthesis. In the following article, an overview of the scope of …
Number of citations: 6 www.ingentaconnect.com

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